2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile
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Overview
Description
2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is a complex organic compound that features a piperidine ring, a boronate ester, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Boronate Ester: The boronate ester group is often introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated isonicotinonitrile with a boronic acid or ester in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the coupling of the piperidine derivative with the boronate ester-substituted isonicotinonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The boronate ester group can participate in various substitution reactions, such as cross-coupling reactions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) are commonly employed in cross-coupling reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted isonicotinonitrile derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds and other complex structures.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, and modifications at the boronate ester and nitrile groups can lead to compounds with diverse biological activities, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of compounds derived from 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile depends on their specific structure and target. Generally, these compounds may interact with biological targets such as enzymes or receptors through binding interactions facilitated by the piperidine ring and other functional groups. The boronate ester can also form reversible covalent bonds with biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)-5-bromopyridine: Similar structure but with a bromine atom instead of the boronate ester.
2-(3-Methylpiperidin-1-yl)-5-cyanopyridine: Contains a cyano group instead of the boronate ester.
2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine: Features a trifluoromethyl group instead of the boronate ester.
Uniqueness
The presence of the boronate ester in 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile makes it particularly valuable for cross-coupling reactions, which are not as readily performed with the other similar compounds listed. This unique feature enhances its utility in synthetic organic chemistry, especially in the construction of complex molecular architectures.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BN3O2/c1-13-7-6-8-22(12-13)16-9-14(10-20)15(11-21-16)19-23-17(2,3)18(4,5)24-19/h9,11,13H,6-8,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKJBUYQXOFLCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N3CCCC(C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744552 |
Source
|
Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-25-6 |
Source
|
Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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